molecular formula C5H11NO2 B577044 L-VALINE, [1-14C]- CAS No. 14330-62-2

L-VALINE, [1-14C]-

Cat. No.: B577044
CAS No.: 14330-62-2
M. Wt: 119.14
InChI Key: KZSNJWFQEVHDMF-QRTGCQPVSA-N
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Description

L-Valine, [1-14C]- is a radiolabeled form of the essential amino acid L-valine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. The radiolabeling with carbon-14 allows for the tracking of the compound within biological systems, providing valuable insights into various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, [1-14C]- typically involves the incorporation of carbon-14 into the valine molecule. One common method is the condensation of O-benzyloxycarbonyl-DL-lactic acid with DL-valine benzyl ester, followed by hydrogenolysis to remove the protecting groups. This method has been shown to produce L-lactyl-L-valine-1-14C in high yield .

Industrial Production Methods: Industrial production of L-valine, including its radiolabeled form, often involves microbial fermentation. Engineered strains of microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are used to produce L-valine from pyruvate through a series of enzymatic reactions involving acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .

Chemical Reactions Analysis

Types of Reactions: L-Valine, [1-14C]- undergoes various chemical reactions, including:

    Oxidation: L-valine can be oxidized to form keto acids.

    Reduction: Reduction reactions can convert keto acids back to amino acids.

    Substitution: Amino groups in L-valine can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Regeneration of amino acids.

    Substitution: Formation of various substituted valine derivatives.

Scientific Research Applications

L-Valine, [1-14C]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, [1-14C]- involves its incorporation into metabolic pathways where it can be tracked due to the radiolabel. In biological systems, L-valine is metabolized through the branched-chain amino acid pathway, involving enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex. This allows researchers to study the dynamics of amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

L-Valine, [1-14C]- can be compared with other radiolabeled amino acids such as L-leucine, [1-14C]- and L-isoleucine, [1-14C]-. While all three are branched-chain amino acids and share similar metabolic pathways, L-valine is unique in its specific role in protein synthesis and its distinct metabolic intermediates. Other similar compounds include:

  • L-Leucine, [1-14C]-
  • L-Isoleucine, [1-14C]-
  • L-Alanine, [1-14C]-

These compounds are used in similar research applications but differ in their specific metabolic roles and pathways .

Properties

CAS No.

14330-62-2

Molecular Formula

C5H11NO2

Molecular Weight

119.14

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2

InChI Key

KZSNJWFQEVHDMF-QRTGCQPVSA-N

SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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